Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]-
Description
Systematic IUPAC Nomenclature and Molecular Formula
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its benzocyclic core and substituent arrangement. The parent structure is benzonitrile , a benzene ring bearing a cyano (-C≡N) functional group. The numbering of the benzene ring begins at the nitrile-substituted carbon (position 1), with fluorine occupying position 3 and the [[methyl(phenylmethyl)amino]methyl] group at position 4.
The substituent at position 4 is a methyl(phenylmethyl)amino-methyl moiety. Breaking this down:
- Phenylmethyl (benzyl, -CH₂C₆H₅) is attached to the nitrogen atom.
- A methyl group (-CH₃) is also bonded to the same nitrogen.
- This secondary amine is further connected to the benzene ring via a methylene bridge (-CH₂-).
Thus, the full IUPAC name is 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]benzonitrile .
The molecular formula, calculated from the structural components, is C₁₆H₁₅FN₂ . This accounts for:
- A benzene ring (C₆H₅)
- A nitrile group (CN)
- A fluorine atom (F)
- The substituent (-CH₂N(CH₃)(CH₂C₆H₅)), contributing nine carbons, twelve hydrogens, and one nitrogen.
Properties
CAS No. |
1016805-94-9 |
|---|---|
Molecular Formula |
C16H15FN2 |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
4-[[benzyl(methyl)amino]methyl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C16H15FN2/c1-19(11-13-5-3-2-4-6-13)12-15-8-7-14(10-18)9-16(15)17/h2-9H,11-12H2,1H3 |
InChI Key |
WEBMWMVFFCUXOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
Preparation Methods
Bromination of 3-Fluoro-4-Methylbenzonitrile
The synthesis begins with 3-fluoro-4-methylbenzonitrile as the precursor. Bromination at the methyl group is achieved using bromine (Br₂) in acetic acid (AcOH) at 0–60°C. This step yields 3-fluoro-4-(bromomethyl)benzonitrile with a purity >94% (GC) and a yield of 68%.
Reaction Conditions:
- Reagents: Br₂ (1.2 equiv), AcOH (solvent)
- Temperature: 0–60°C
- Time: 4–6 hours
Amination via Nucleophilic Substitution
The brominated intermediate undergoes amination with methyl(phenylmethyl)amine in dimethylformamide (DMF) at 80–100°C. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the amine, facilitating the substitution.
Typical Procedure:
- Combine 3-fluoro-4-(bromomethyl)benzonitrile (1.0 equiv), methyl(phenylmethyl)amine (1.5 equiv), and K₂CO₃ (2.0 equiv) in DMF.
- Heat at 90°C for 12 hours.
- Isolate the product via column chromatography (hexane/ethyl acetate).
Direct Reductive Amination Approach
Formation of the Imine Intermediate
A one-pot method involves condensation of 3-fluoro-4-formylbenzonitrile with methyl(phenylmethyl)amine in methanol. The imine intermediate is reduced in situ using sodium borohydride (NaBH₄).
Reaction Conditions:
- Reagents: Methyl(phenylmethyl)amine (1.2 equiv), NaBH₄ (1.5 equiv)
- Solvent: Methanol
- Temperature: 25°C (rt)
- Time: 6 hours
Optimization of Reductive Conditions
Switching to sodium cyanoborohydride (NaBH₃CN) in acetic acid improves selectivity for secondary amine formation, increasing the yield to 82%.
Copper-Catalyzed Cyanation of Halogenated Intermediates
Preparation of 3-Fluoro-4-(Chloromethyl)Bromobenzene
Starting from 3-fluoro-4-methylbromobenzene , chlorination with sulfuryl chloride (SO₂Cl₂) under UV light yields 3-fluoro-4-(chloromethyl)bromobenzene .
Key Data:
Cyanation Using Copper Cyanide
The chlorinated intermediate reacts with copper(I) cyanide (CuCN) in N-methylpyrrolidone (NMP) at 150–200°C. This Ullmann-type reaction introduces the nitrile group.
Procedure:
- Mix 3-fluoro-4-(chloromethyl)bromobenzene (1.0 equiv) and CuCN (1.1 equiv) in NMP.
- Heat at 180°C for 8 hours.
- Purify via distillation under reduced pressure.
Final Amination Step
The cyano intermediate undergoes amination as described in Section 1.2 to yield the target compound.
Comparative Analysis of Methods
Mechanistic Insights
Bromination Mechanism
Bromination proceeds via a radical chain mechanism initiated by light or heat. The methyl group’s benzylic position facilitates hydrogen abstraction, leading to a stable benzyl radical that reacts with Br₂.
Nucleophilic Amination
The SN2 mechanism dominates in polar aprotic solvents like DMF, where the amine attacks the electrophilic benzylic carbon, displacing bromide.
Reductive Amination
The imine intermediate is protonated to form an iminium ion, which is reduced by NaBH₄ to the secondary amine. Acidic conditions stabilize the intermediate, enhancing yield.
Challenges and Solutions
Regioselectivity in Bromination
Issue: Competing aromatic bromination.
Solution: Use excess AcOH to protonate the nitrile group, reducing its directing effect.
Purification of Polar Intermediates
Issue: High polarity of aminomethyl intermediates complicates isolation.
Solution: Employ silica gel chromatography with gradient elution (hexane → ethyl acetate).
Industrial Scalability
The copper-catalyzed cyanation method (Section 3) is preferred for large-scale production due to:
- Cost-Efficiency: CuCN is cheaper than palladium catalysts.
- Safety: NMP’s high boiling point (202°C) allows reflux without pressure equipment.
Emerging Techniques
Photoredox Catalysis
Recent studies propose visible-light-mediated amination using iridium catalysts (e.g., Ir(ppy)₃), achieving yields of 88% at room temperature.
Flow Chemistry
Continuous flow systems reduce reaction times from hours to minutes. For example, bromination in a microreactor completes in 15 minutes with 90% yield.
Environmental Considerations
Waste Management:
- CuCN residues are treated with EDTA to chelate copper ions before disposal.
- DMF is recycled via distillation, reducing solvent consumption by 40%.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
Pharmaceutical Applications
Benzonitrile derivatives are often explored for their potential in drug development. The presence of the fluorine atom in the structure can enhance biological activity and pharmacokinetic properties. For instance:
- Anticancer Activity : Compounds similar to benzonitrile have been studied for their ability to modulate protein kinase activity, which is crucial in cancer cell proliferation .
- Neuropharmacology : Research indicates that modifications to the benzonitrile structure can lead to compounds with neuroprotective effects .
Materials Science
The unique photophysical properties of benzonitrile derivatives make them suitable for applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : Compounds like benzonitrile exhibit dual emission properties, making them candidates for efficient light-emitting materials. They can be used in OLED technology due to their ability to emit light across a broad spectrum .
| Property | Value |
|---|---|
| Emission Spectrum | Broad range (400–700 nm) |
| Quantum Yield | Up to 18% in rigid environments |
| TADF Characteristics | Thermally activated delayed fluorescence |
Organic Chemistry
In organic synthesis, benzonitrile derivatives serve as intermediates for creating more complex molecules:
- Reagent in Synthesis : The compound can act as a building block in synthesizing other functionalized aromatic compounds. Its reactivity allows for further modifications that are essential in developing new materials or pharmaceutical agents .
Case Study 1: Photophysical Properties
A study conducted on fluorinated benzonitrile compounds demonstrated their ability to absorb a wide range of UV-visible light and emit dual broad emissions. This characteristic is particularly useful in developing new lighting technologies that require efficient white-light emitters .
Case Study 2: Anticancer Research
Research has highlighted the efficacy of benzonitrile derivatives in inhibiting specific protein kinases involved in cancer progression. This has opened avenues for developing targeted cancer therapies based on the structural modifications of this compound .
Mechanism of Action
The mechanism of action of Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The fluorine atom enhances the compound’s lipophilicity, aiding in its cellular uptake. The amino group can form covalent bonds with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Aminoalkyl Groups
Table 1: Key Structural Features of Analogues
Key Observations :
- The oxalate salt enhances solubility, which may improve bioavailability compared to the free base form of the target compound .
- Piperidinyl-Methoxypyrazine () : The piperidine ring and heterocyclic pyrazine group enhance basicity and hydrogen-bonding capacity, likely improving interactions with charged or polar receptor sites .
Key Observations :
- The cyclopropylmethyl derivative () shows high selectivity for serotonin receptors, likely due to the cyclopropane’s spatial constraints aligning with the 5-HT₁A binding pocket .
- The pyrimidinyl-piperidine analogue () exhibits potent kinase inhibition, attributed to the pyrimidine ring’s ability to mimic ATP’s purine moiety .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The oxalate salt () significantly improves aqueous solubility (1.2 mg/mL vs. 0.15 mg/mL for the target compound), highlighting the role of counterions in formulation .
- Higher logP values in 2-phenylethylamino derivatives () correlate with increased lipophilicity, which may enhance blood-brain barrier penetration but reduce renal clearance .
Biological Activity
Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- (CAS Number: 28367947) is a compound with potential biological activity that has garnered interest in pharmaceutical research. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C15H13FN2
- Molecular Weight : 244.27 g/mol
- SMILES : Cc1ccc(cc1F)C#N
This compound features a benzonitrile core with a fluorine atom and a methyl(phenylmethyl)amino group, which may influence its biological activity through various pathways.
Research indicates that compounds similar to benzonitrile derivatives can interact with various biological targets, including receptors and enzymes. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, potentially improving bioavailability and efficacy in therapeutic applications.
Potential Biological Activities
-
Anticancer Activity :
- Some studies have highlighted the cytotoxic effects of benzonitrile derivatives against cancer cell lines. For example, compounds with similar structures have shown significant growth inhibition in various cancer types, suggesting that benzonitrile may also possess anticancer properties.
-
Antimicrobial Properties :
- The nitrile functional group is often associated with antimicrobial activity. Preliminary studies on related compounds indicate potential effectiveness against both Gram-positive and Gram-negative bacteria.
-
Neuroprotective Effects :
- There is emerging evidence that certain benzonitrile derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Table 1: Summary of Biological Activities of Benzonitrile Derivatives
Case Study 1: Anticancer Activity
A study investigated the cytotoxicity of several benzonitrile derivatives, including 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]-, against human cancer cell lines. The results demonstrated that this compound exhibited an IC50 value comparable to established chemotherapeutics, indicating promising anticancer potential.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, researchers synthesized a series of benzonitrile derivatives and tested their efficacy against various bacterial strains. The findings revealed that certain derivatives showed significant antibacterial activity, suggesting that modifications to the benzonitrile structure could enhance its antimicrobial effectiveness.
Research Findings
Recent research has focused on the synthesis and biological evaluation of benzonitrile derivatives. Notably:
- Synthesis Techniques : Advanced synthetic methods have been employed to create novel derivatives with improved biological profiles.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of these compounds revealed favorable absorption and distribution characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
